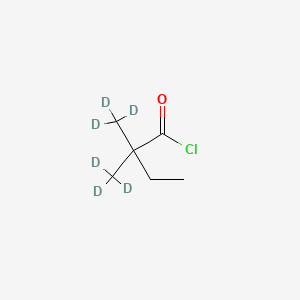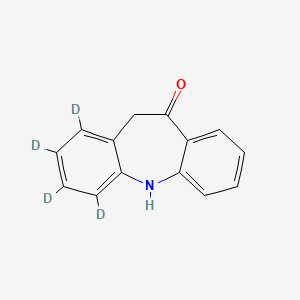![molecular formula C11H11ClN2O B562464 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1189465-23-3](/img/structure/B562464.png)
3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
“3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is an organic compound that is useful in the field of life sciences . It is a novel derivative synthesized in good yield .
Synthesis Analysis
The compound has been synthesized as a series of aliphatic, aromatic, and heterocyclic amine derivatives . An operationally simple reaction known as metal-free C-3 chalcogenation has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This reaction proceeds under mild conditions and can be executed on a gram scale .Molecular Structure Analysis
The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis . The InChI code for the compound is 1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h4,13H,2-3,5-7H2,1H3 .Chemical Reactions Analysis
The compound has been involved in a metal-free C-3 chalcogenation reaction, which is a type of sulfenylation and selenylation reaction . This reaction has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.71 . It is a solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 and H319 , indicating that it may cause an allergic skin reaction and serious eye irritation. Precautionary statements include P280, P305, P338, and P351 , suggesting protective measures and specific actions in case of exposure.
Propriétés
IUPAC Name |
3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C=CC=CN2C1=O)C)C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

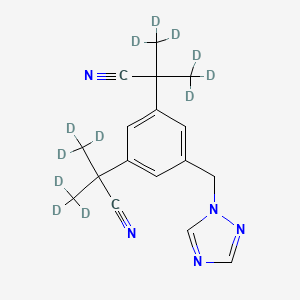
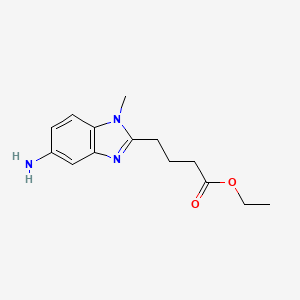
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
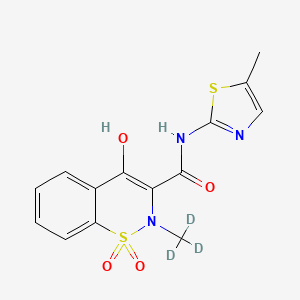
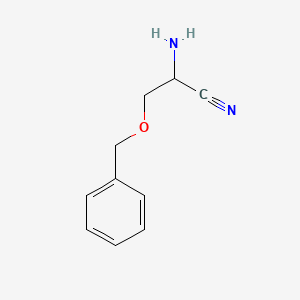

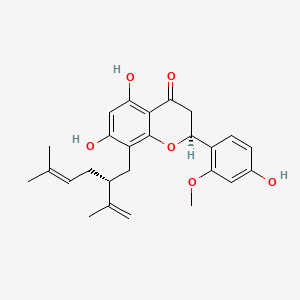
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
